Hexanitrate de dipentérythritol

Vue d'ensemble

Description

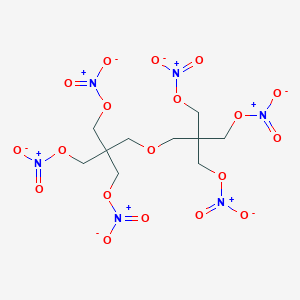

Dipentaerythritol hexanitrate is a chemical compound with the molecular formula C10H16N6O19. It is a nitrate ester derived from dipentaerythritol and is known for its energetic properties.

Applications De Recherche Scientifique

Dipentaerythritol hexanitrate has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of nitrate esters and their reactions.

Biology: Investigated for its potential effects on biological systems, particularly in the context of its energetic properties.

Medicine: Explored for its potential use in medical applications, such as controlled drug delivery systems.

Industry: Utilized in the production of explosives and propellants due to its high energy content and detonation properties

Mécanisme D'action

Target of Action

Dipentaerythritol hexanitrate (DPH) is primarily used in the production of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics . Its primary targets are therefore the chemical reactions involved in these processes.

Mode of Action

DPH is synthesized from pentaerythritol (PE) under acidic conditions . The molecule structure of DPH is similar to the pentaerythritol tetranitrate . The synthesis involves a selective dimerization process, where PE is converted into DPH in the presence of a low amount of sulfuric acid .

Biochemical Pathways

The biochemical pathways involved in the action of DPH are primarily related to its synthesis from PE. The process involves dehydration and condensation reactions under acidic conditions . The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions and reactants used in the synthesis process.

Result of Action

The result of DPH’s action is the production of a variety of chemical products, including polyesters, polyethers, polyurethanes, alkyd resins, and various specialty chemicals . The exact molecular and cellular effects of DPH’s action would depend on the specific chemical reactions and processes it is involved in.

Action Environment

The action of DPH is influenced by various environmental factors. For instance, the synthesis of DPH from PE requires specific conditions, including a certain temperature (175 °C), a specific PE/Sulfolane ratio (2333 g/L), and a certain amount of sulfuric acid (0.5 mol%) . These conditions can significantly influence the yield and purity of DPH. Furthermore, the performance of DPH, such as its thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipentaerythritol hexanitrate is synthesized by nitrating dipentaerythritol with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process. The temperature is maintained below 25°C to ensure the formation of the desired hexanitrate product .

Industrial Production Methods: In industrial settings, the production of dipentaerythritol hexanitrate involves the controlled addition of dipentaerythritol to a cooled nitrating mixture. The reaction mixture is stirred continuously to ensure uniform nitration. After the reaction is complete, the product is separated by drowning the reaction mixture in ice-cold water, followed by filtration and purification .

Analyse Des Réactions Chimiques

Types of Reactions: Dipentaerythritol hexanitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the nitrate esters back to their corresponding alcohols.

Substitution: Nitrate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed:

Oxidation: Various oxidized derivatives of dipentaerythritol.

Reduction: Dipentaerythritol and its partially reduced forms.

Substitution: Compounds with substituted functional groups replacing the nitrate esters.

Comparaison Avec Des Composés Similaires

Pentaerythritol tetranitrate: Another nitrate ester with similar energetic properties but different molecular structure.

Nitroglycerine: A well-known nitrate ester used in explosives and medical applications.

Trimethylolethane trinitrate: A nitrate ester with similar applications in explosives and propellants

Uniqueness: Dipentaerythritol hexanitrate is unique due to its higher number of nitrate groups, which contribute to its higher energy content and detonation properties compared to similar compounds. Its molecular structure also provides distinct physical and chemical properties that make it suitable for specific applications in the field of energetics .

Activité Biologique

Dipentaerythritol hexanitrate (DiPEHN) is a nitrate ester compound that has garnered interest due to its potential applications in both military and medical fields. This article explores the biological activity of DiPEHN, focusing on its pharmacological properties, toxicity, and potential therapeutic uses, supported by relevant research findings and data tables.

Dipentaerythritol hexanitrate is synthesized through the nitration of dipentaerythritol using a mixture of nitric and sulfuric acids. The process yields a stable crystalline product that exhibits significant explosive properties, making it useful in military applications. The synthesis parameters can greatly influence the purity and stability of the final product, which is critical for both safety and efficacy in its applications .

Pharmacological Activity

Vasodilatory Effects

Like other nitrate esters, DiPEHN has been studied for its vasodilatory effects, which are essential in the treatment of cardiovascular diseases. Nitrate compounds are known to release nitric oxide (NO) in the body, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This mechanism is particularly beneficial for patients suffering from angina pectoris and other ischemic conditions .

Case Study: Therapeutic Applications

A study conducted on the pharmacokinetics of nitrate esters indicated that DiPEHN could be effective in enhancing blood flow during ischemic episodes. The study involved administering varying doses of DiPEHN to animal models and measuring changes in blood pressure and heart rate. Results showed a significant decrease in systolic blood pressure and an increase in heart rate, suggesting effective vasodilation .

Toxicity and Safety Profile

Despite its therapeutic potential, the toxicity of nitrate esters, including DiPEHN, remains a concern. Research indicates that high doses can lead to adverse effects such as headaches, dizziness, and hypotension. Furthermore, chronic exposure to nitrate esters has been associated with methemoglobinemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues .

Toxicological Studies

A comprehensive toxicological assessment was performed to evaluate the safety profile of DiPEHN. The study involved both acute and chronic exposure scenarios in laboratory animals. Key findings included:

- Acute Toxicity : High doses resulted in significant mortality within 24 hours.

- Chronic Toxicity : Long-term exposure led to liver and kidney damage, indicating the need for careful dosage regulation in therapeutic applications.

Bioremediation Potential

Recent studies have also explored the use of DiPEHN in bioremediation efforts. Given its explosive nature, contamination from military sites poses environmental hazards. Research has shown that certain microbial strains can degrade nitrate esters effectively, suggesting that DiPEHN could be utilized as a substrate for bioremediation processes .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with dipentaerythritol hexanitrate compared to other nitrate esters:

| Compound | Vasodilatory Effect | Toxicity Level | Bioremediation Potential |

|---|---|---|---|

| Dipentaerythritol Hexanitrate (DiPEHN) | Moderate | High | Moderate |

| Pentaerythritol Tetranitrate (PETN) | High | Moderate | Low |

| Nitroglycerin | High | High | Low |

Propriétés

IUPAC Name |

[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O19/c17-11(18)30-3-9(4-31-12(19)20,5-32-13(21)22)1-29-2-10(6-33-14(23)24,7-34-15(25)26)8-35-16(27)28/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZDPSXQZVBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884579 | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-80-0 | |

| Record name | 1,3-Propanediol, 2,2′-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1′,3,3′-tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol hexanitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]propane-1,3-diyl] tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of Dipentaerythritol Hexanitrate (DiPEHN) affect the properties of Pentaerythritol Tetranitrate (PETN)?

A: DiPEHN, a homolog of PETN, has been shown to influence the surface morphology and thermal stability of PETN crystals. Studies using Thermogravimetric Analysis (TGA) have demonstrated that doping PETN with small amounts of DiPEHN can reduce the mass-loss rate from PETN single-crystal surfaces by up to 35% compared to undoped crystals. [] This suggests that DiPEHN may act as an impurity that hinders the evaporation process of PETN, potentially by impeding the movement of steps on the crystal surface. [] Furthermore, DiPEHN has been found to have a higher thermal stability and decomposition energy compared to PETN. []

Q2: How does the concentration of DiPEHN in PETN crystals relate to the overall doping effect?

A: Interestingly, adding a larger amount of DiPEHN to the solution during crystal growth does not necessarily result in a proportionally higher concentration of DiPEHN within the PETN crystals. [] This suggests that PETN crystals may have a limited capacity to incorporate DiPEHN, and exceeding this limit might lead to the exclusion of the impurity during the crystallization process.

Q3: What analytical techniques are commonly employed to study DiPEHN and its effects on PETN?

A: Several analytical techniques are used to investigate DiPEHN and its influence on PETN. Infrared spectroscopy plays a crucial role in quantifying DiPEHN levels in PETN samples. [] This method leverages the unique absorbance of DiPEHN at the 8.9-micron band to determine its concentration. [] Additionally, Atomic Force Microscopy (AFM) is used to visualize the surface morphology of PETN crystals, providing insights into the impact of DiPEHN doping on surface features like growth layers and roughness. []

Q4: How does the presence of DiPEHN impact the thermal decomposition kinetics of PETN?

A: Differential Scanning Calorimetry (DSC) studies have shed light on the influence of DiPEHN on PETN's thermal decomposition kinetics. [] These studies reveal that while the presence of DiPEHN doesn't significantly affect PETN's thermal stability, DiPEHN itself exhibits superior thermal stability and higher decomposition energy compared to PETN. [] This suggests that DiPEHN might not directly influence the initial stages of PETN decomposition but could impact the overall energy release profile during the process.

Q5: What are the implications of DiPEHN presence in the production of PETN?

A: During the industrial production of PETN, a reddish residual nitric acid is generated, which contains impurities like DiPEHN. [] Understanding the presence and behavior of DiPEHN in this residual acid is crucial for purification processes. [] Effective removal of DiPEHN contributes to obtaining a higher purity of recovered nitric acid, which can be reused or sold, enhancing the overall sustainability and cost-effectiveness of PETN production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.